Methyl 2-(aminomethyl)-2-methylhexanoate
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Overview
Description
Methyl 2-(aminomethyl)-2-methylhexanoate is an organic compound with a complex structure that includes an ester functional group and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminomethyl)-2-methylhexanoate typically involves the esterification of 2-(aminomethyl)-2-methylhexanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield of the desired ester.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminomethyl)-2-methylhexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(aminomethyl)-2-methylhexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-(aminomethyl)-2-methylhexanoate exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(aminomethyl)-2-methylpentanoate
- Methyl 2-(aminomethyl)-2-methylbutanoate
- Methyl 2-(aminomethyl)-2-methylpropanoate
Uniqueness
Methyl 2-(aminomethyl)-2-methylhexanoate is unique due to its specific structure, which includes a longer carbon chain compared to similar compounds
Properties
CAS No. |
61044-99-3 |
---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-2-methylhexanoate |
InChI |
InChI=1S/C9H19NO2/c1-4-5-6-9(2,7-10)8(11)12-3/h4-7,10H2,1-3H3 |
InChI Key |
AWQWRROEVXLWDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(CN)C(=O)OC |
Origin of Product |
United States |
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